Deoxysotalol - 16974-42-8

Deoxysotalol

Catalog Number: EVT-291837
CAS Number: 16974-42-8
Molecular Formula: C12H20N2O2S
Molecular Weight: 256.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Research suggests that Deoxysotalol may act as a non-selective beta-adrenoceptor antagonist, but its specific mechanism of action in potentiating uterine contractions remains to be fully elucidated [, , ]. Studies have investigated its interactions with prostaglandins, oxytocin, and other compounds to understand its potential role in uterine physiology and pharmacology.

Source and Classification

Deoxysotalol is synthesized as a byproduct during the manufacturing of sotalol. It is classified as an organic compound with a specific focus on its role in cardiovascular pharmacology. The compound has been studied for its potential therapeutic applications, particularly in the context of arrhythmias and other cardiac conditions.

Synthesis Analysis

The synthesis of deoxysotalol involves several key steps that typically include:

  1. Starting Materials: The synthesis begins with sotalol or its precursors.
  2. Chemical Reactions: The process often involves hydrolysis or other chemical modifications to alter the functional groups present in the sotalol structure.
  3. Purification: After synthesis, deoxysotalol is purified through techniques such as recrystallization or chromatography to ensure the removal of impurities and byproducts.

The precise reaction conditions (temperature, pH, solvent choice) can significantly influence the yield and purity of deoxysotalol. Specific parameters such as reaction time and concentration must be optimized to achieve the desired product characteristics.

Molecular Structure Analysis

Deoxysotalol has a molecular formula of C12H18N2O3SC_{12}H_{18}N_{2}O_{3}S, which indicates it contains:

  • Carbon Atoms: 12
  • Hydrogen Atoms: 18
  • Nitrogen Atoms: 2
  • Oxygen Atoms: 3
  • Sulfur Atoms: 1

The structure features a sulfonamide group, which is characteristic of many beta-blockers, along with an isopropylamino side chain. The three-dimensional arrangement of these atoms contributes to its biological activity, particularly its interaction with potassium channels and adrenergic receptors.

Chemical Reactions Analysis

Deoxysotalol participates in various chemical reactions that can impact its pharmacological profile:

  1. Potassium Channel Inhibition: Similar to sotalol, deoxysotalol inhibits rapid potassium channels, which prolongs action potentials in cardiac tissues.
  2. Beta-Adrenergic Blockade: It exhibits beta-blocking activity, although this may vary compared to its parent compound.
  3. Metabolic Pathways: Deoxysotalol undergoes metabolic transformations that may affect its efficacy and safety profile.

Understanding these reactions is crucial for determining how deoxysotalol functions within biological systems and how it might be utilized therapeutically.

Mechanism of Action

Deoxysotalol's mechanism of action is primarily centered around its ability to block potassium channels and inhibit beta-adrenergic receptors:

  • Potassium Channel Blockade: By inhibiting rapid potassium channels (specifically KCNH2), deoxysotalol prolongs the refractory period in cardiac tissues, reducing the likelihood of arrhythmias.
  • Beta-Adrenergic Receptor Inhibition: The compound also acts as a competitive antagonist at beta-adrenergic receptors, which decreases heart rate and myocardial contractility.

These mechanisms collectively contribute to its antiarrhythmic properties and make it a candidate for further investigation in managing cardiac conditions.

Physical and Chemical Properties Analysis

Deoxysotalol exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 270.36 g/mol.
  • State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in water and various organic solvents, which facilitates its use in pharmaceutical formulations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

These properties are essential for understanding how deoxysotalol can be formulated into effective medications.

Applications

Deoxysotalol's potential applications are primarily within the field of cardiology:

  1. Antiarrhythmic Agent: Its primary application is as an antiarrhythmic drug due to its ability to stabilize cardiac rhythms.
  2. Research Tool: Deoxysotalol serves as an important compound for studying the mechanisms of cardiac ion channels and adrenergic signaling pathways.
  3. Therapeutic Development: Ongoing research may reveal additional therapeutic uses or improvements over existing treatments based on its unique properties.
Introduction to Deoxysotalol

Historical Development and Discovery of Deoxysotalol

The discovery of deoxysotalol originated from systematic pharmacological investigations of racemic sotalol during the 1980s. Researchers sought to dissect the dual mechanisms inherent in the racemic mixture: beta-adrenergic blockade (primarily attributed to the l-isomer) and action potential prolongation (exhibited by both isomers). The isolation and purification of the dextrorotatory enantiomer yielded a compound virtually devoid of beta-blocking activity while retaining potent potassium channel blocking properties. This separation was pharmacologically significant because it provided a "clean" class III agent for experimental and clinical evaluation [6].

The development timeline reveals key milestones:

  • 1986: Experimental studies demonstrated that d-sotalol prolonged cardiac repolarization in dogs without significant beta-blockade, establishing its unique electrophysiological profile [6].
  • Early 1990s: Clinical research expanded to assess deoxysotalol's antiarrhythmic efficacy and its potential advantages over racemic sotalol, particularly in ventricular arrhythmia suppression [6] [7].
  • Mid-1990s: Large-scale clinical trials (notably the SWORD trial) were initiated to evaluate its impact on mortality post-myocardial infarction, representing one of the first major investigations of a pure class III agent for mortality reduction [7].

This enantiomeric refinement exemplified a broader trend in cardiovascular pharmacology toward stereoselective agents targeting specific ionic currents, reflecting growing sophistication in antiarrhythmic drug design [6].

Structural Classification Within Antiarrhythmic Agents

Deoxysotalol shares the core chemical structure of racemic sotalol (N-{4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl}methanesulfonamide) but exists exclusively as the dextrorotatory enantiomer. Its molecular formula is C~12~H~20~N~2~O~3~S, with a molar mass of 272.36 g/mol. The compound features a chiral center at the carbon bearing the hydroxy group, resulting in two enantiomeric forms. The structural elements critical to its pharmacological activity include [1] [6]:

  • Methanesulfonamide group: Imparts water solubility and influences potassium channel binding affinity
  • Secondary amine moiety: Essential for potassium channel blockade
  • Isopropyl group: Contributes to molecular recognition at the channel binding site
  • Hydroxyethyl linkage: Determines spatial orientation for receptor interaction

Table: Structural Comparison of Deoxysotalol and Racemic Sotalol

CharacteristicDeoxysotalolRacemic Sotalol
Chemical name(R)-Sotalol(RS)-Sotalol
StereochemistryDextrorotatory enantiomerRacemic mixture (1:1 d- and l-enantiomers)
Beta-blocking activityNegligible (≤1/50th of l-sotalol)Significant (primarily from l-isomer)
Primary antiarrhythmic actionPure potassium channel blockade (Class III)Combined beta-blockade (Class II) and potassium channel blockade (Class III)
Lipid solubilityLow (hydrophilic)Low (hydrophilic)

Unlike class Ic agents (flecainide, propafenone) that possess substituted benzene rings with local anesthetic properties, or class III agents like amiodarone with complex iodinated structures, deoxysotalol maintains a relatively simple molecular architecture optimized for selective potassium channel interaction without lipophilic membrane-stabilizing effects [5] [9].

Pharmacological Significance in Cardiac Electrophysiology

Deoxysotalol exerts its antiarrhythmic effects through selective blockade of the rapid delayed rectifier potassium current (I~Kr~) encoded by the human Ether-à-go-go-Related Gene (hERG). This mechanism produces several electrophysiological consequences [6] [9]:

  • Action Potential Prolongation: By inhibiting outward potassium flux during phase 3 repolarization, deoxysotalol uniformly prolongs the action potential duration (APD) in atrial, ventricular, and Purkinje fibers. This effect increases the cardiac wavelength, making reentry circuits less likely to sustain arrhythmias.

  • Refractory Period Extension: The effective refractory period (ERP) prolongation exceeds APD prolongation, creating a protective period during which cells cannot be re-excited despite having repolarized. This "post-repolarization refractoriness" provides additional protection against premature depolarizations.

  • Reverse Rate-Dependence: A defining characteristic of deoxysotalol is the attenuation of its APD-prolonging effect at faster heart rates. While this property limits efficacy during tachycardias, it reduces proarrhythmic risk during normal sinus rhythm compared to agents exhibiting forward rate-dependence.

Table: Electrophysiological Actions of Deoxysotalol in Cardiac Tissues

Cardiac TissueEffect on APDEffect on ERPEffect on Conduction Velocity
Atrial muscle↑↑↑↑↑
AV node↔/↓ (minimal)
His-Purkinje system↑↑↑↑↑
Ventricular muscle↑↑↑↑↑
Accessory pathways↑↑↑↑↑

Key research findings from experimental studies demonstrate:

  • In isolated rabbit hearts, deoxysotalol (10 μM) increased ventricular APD~90~ by 32% without altering conduction velocity or sinus node recovery time [6].
  • Clinical electrophysiology studies in humans showed deoxysotalol (1-2 mg/kg IV) prolonged atrial ERP by 23%, ventricular ERP by 15%, and QT interval by 14%, with minimal effects on sinus cycle length or AV nodal conduction [6].
  • Unlike racemic sotalol, deoxysotalol does not suppress exercise-induced tachycardia, confirming its lack of significant beta-blockade at therapeutic concentrations [6].

These properties established deoxysotalol as an invaluable pharmacological tool for investigating "pure" class III electrophysiology, distinguishing potassium channel effects from beta-adrenergic modulation [7].

Comparative Positioning in the Vaughan-Williams Classification System

The Vaughan-Williams classification system categorizes antiarrhythmic drugs based on their primary mechanism of action. Deoxysotalol exemplifies the class III category, defined by potassium channel blockade leading to action potential prolongation. However, its positioning within this classification reveals important nuances and challenges inherent in antiarrhythmic categorization [4] [9] [10]:

  • Class III Specificity: Deoxysotalol represents one of the most pharmacologically "pure" class III agents, lacking the sodium channel effects of amiodarone, the beta-blocking properties of sotalol, or the multichannel blockade of dronedarone. This specificity made it an ideal candidate for testing the class III antiarrhythmic hypothesis in clinical trials.

  • Distinction from Racemic Sotalol: While racemic sotalol exhibits combined class II (beta-blockade) and class III (potassium channel blockade) actions, deoxysotalol operates exclusively through class III mechanisms. This distinction is clinically significant when selective repolarization prolongation is desired without negative chronotropic or inotropic effects [6].

  • Contrast with Other Class III Agents:

  • Amiodarone: Possesses additional class I (sodium channel blockade), class II (beta-blockade), and class IV (calcium channel blockade) effects
  • Dofetilide: Shares I~Kr~ selectivity but has different molecular structure and pharmacokinetics
  • Ibutilide: Activates slow sodium influx in addition to I~Kr~ blockade

The revised Oxford classification of antiarrhythmic drugs (Lei et al., 2018) further refines deoxysotalol's position as a class IIIa agent—a selective blocker of voltage-dependent K~v~11.1 (hERG) channels mediating I~Kr~. This subclassification distinguishes it from nonselective potassium channel blockers like amiodarone (class IIIa nonselective) or agents acting on other potassium currents [9].

Table: Vaughan-Williams Classification Positioning of Deoxysotalol

Vaughan-Williams ClassPrototype AgentsDeoxysotalol's Relationship
Class I (Na+ channel blockers)Quinidine, Lidocaine, FlecainideNo significant sodium channel effects
Class II (Beta-blockers)Propranolol, MetoprololNegligible beta-blocking activity
Class III (K+ channel blockers)Amiodarone, Sotalol, DofetilidePure I~Kr~ blockade without ancillary actions
Class IV (Ca2+ channel blockers)Verapamil, DiltiazemNo calcium channel blockade

The clinical significance of deoxysotalol's classification became evident through the Survival With Oral D-sotalol (SWORD) trial, which tested whether selective I~Kr~ blockade could reduce mortality in high-risk post-infarction patients. The trial's unexpected outcome—increased mortality in the deoxysotalol group—fundamentally challenged assumptions about the therapeutic benefit of isolated action potential prolongation and prompted reevaluation of class III antiarrhythmic strategies [7]. Despite this setback, deoxysotalol remains pharmacologically significant as a reference standard for selective I~Kr~ blockade and continues to inform cardiac safety pharmacology and antiarrhythmic drug development.

Properties

CAS Number

16974-42-8

Product Name

Deoxysotalol

IUPAC Name

N-[4-[2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

InChI

InChI=1S/C12H20N2O2S/c1-10(2)13-9-8-11-4-6-12(7-5-11)14-17(3,15)16/h4-7,10,13-14H,8-9H2,1-3H3

InChI Key

HCLCHPYEDZTGMF-UHFFFAOYSA-N

SMILES

CC(C)NCCC1=CC=C(C=C1)NS(=O)(=O)C

Synonyms

Sotalol Impurity A; _x000B_N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]-methanesulfonamide; USP Sotalol Related Compound C;

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.